Clorhidrato de Trimetilamina-d9

Descripción general

Descripción

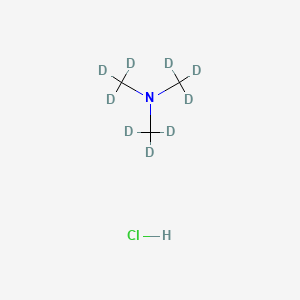

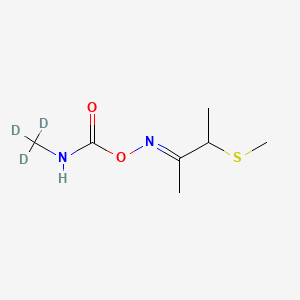

Trimethylamine-d9 Hydrochloride is a deuterated form of trimethylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide a distinct advantage in tracing and analyzing chemical reactions and molecular interactions.

Aplicaciones Científicas De Investigación

Trimethylamine-d9 Hydrochloride is widely used in scientific research due to its deuterated nature. Some key applications include:

NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it easier to trace and analyze chemical reactions.

Isotope Labeling: Used in metabolic studies to trace the pathways and interactions of trimethylamine in biological systems.

Pharmaceutical Research: Helps in studying the metabolism and pharmacokinetics of drugs containing trimethylamine moieties.

Chemical Synthesis: Used as a building block in the synthesis of deuterated compounds for various applications.

Mecanismo De Acción

Target of Action

Trimethylamine-d9 Hydrochloride, also known as Trimethyl-d9-amine hydrochloride, is a versatile building block used in the synthesis of various compounds

Mode of Action

It is known to be used in the synthesis of various compounds, indicating its role as a reactant in chemical reactions .

Biochemical Pathways

Trimethylamine, the non-deuterated form of Trimethylamine-d9, is produced by the gut microbiota from dietary quaternary amines, mainly choline and carnitine . It is associated with atherosclerosis and severe cardiovascular disease . .

Pharmacokinetics

A study on the serum pharmacokinetics of choline, trimethylamine, and trimethylamine-n-oxide after oral gavage of phosphatidylcholines in mice has been conducted . This study might provide some insights into the ADME properties of Trimethylamine-d9 Hydrochloride, given the structural similarities.

Result of Action

It is known that trimethylamine, once oxidized in the liver to form trimethylamine n-oxide (tmao), can have detrimental effects on cardiovascular health .

Análisis Bioquímico

Biochemical Properties

Trimethylamine-d9 Hydrochloride, like its non-deuterated counterpart, is involved in several biochemical reactions. It is primarily metabolized into Trimethylamine N-oxide (TMAO) by gut microbiota . This process involves the interaction with various enzymes and proteins, including flavin monooxygenases (FMOs) in the liver, which oxidize TMA into TMAO . The nature of these interactions is enzymatic, where Trimethylamine-d9 Hydrochloride serves as a substrate.

Cellular Effects

Trimethylamine-d9 Hydrochloride, through its metabolite TMAO, can have various effects on cells and cellular processes. TMAO has been linked to adverse cardiovascular outcomes . It influences cell function by affecting bile acid metabolism, unfolded protein response, and oxidative stress .

Molecular Mechanism

The molecular mechanism of Trimethylamine-d9 Hydrochloride involves its conversion to TMAO. This process is facilitated by the action of FMOs in the liver, which oxidize TMA into TMAO . This transformation allows TMAO to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of Trimethylamine-d9 Hydrochloride can change over time in laboratory settings. For instance, plasma TMAO levels can be detected as early as 15 minutes after oral administration of its precursor, and remain elevated for up to 6 hours . This suggests that Trimethylamine-d9 Hydrochloride is rapidly metabolized and its effects can be observed shortly after administration .

Metabolic Pathways

Trimethylamine-d9 Hydrochloride is involved in the TMAO metabolic pathway. Dietary precursors such as choline, L-carnitine, and betaine are metabolized into TMA by gut microbiota . TMA is then absorbed into the bloodstream and transformed into TMAO by hepatic FMOs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

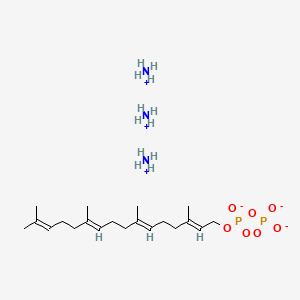

The synthesis of Trimethylamine-d9 Hydrochloride typically involves the reaction of deuterated methyl iodide (CD3I) with ammonia (NH3) in the presence of a deuterated solvent. The reaction proceeds as follows:

3CD3I+NH3→(CD3)3N+3HI

The resulting Trimethylamine-d9 is then treated with hydrochloric acid (HCl) to form Trimethylamine-d9 Hydrochloride:

(CD3)3N+HCl→(CD3)3N⋅HCl

Industrial Production Methods

Industrial production of Trimethylamine-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Trimethylamine-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form Trimethylamine-d9 N-oxide.

Substitution: It can participate in nucleophilic substitution reactions, where the trimethylamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products

Oxidation: Trimethylamine-d9 N-oxide.

Substitution: Various substituted amines depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Trimethylamine Hydrochloride: The non-deuterated form of the compound.

Trimethylamine-d9 N-oxide: The oxidized form of Trimethylamine-d9.

Triethylamine Hydrochloride: A similar compound with ethyl groups instead of methyl groups.

Uniqueness

Trimethylamine-d9 Hydrochloride is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for more precise tracing and analysis of chemical reactions and molecular interactions compared to its non-deuterated counterparts.

Propiedades

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746130 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18856-86-5 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18856-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

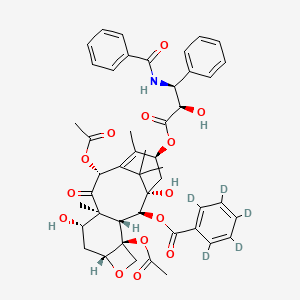

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)